(S,R,S)-AHPC-PEG3-N3
Description
Definition and Classification in Chemical Biology
E3 ligase Ligand-Linker Conjugates 12, also designated as VH032-PEG3-N3 or VHL Ligand-Linker Conjugates 8, is a bifunctional synthetic molecule designed for proteolysis targeting chimera (PROTAC) technology. This compound integrates three critical components:
- VHL ligand : A small-molecule binder derived from (S,R,S)-AHPC (α-hydroxy-α-(hydroxymethyl)-γ-butyrolactone), optimized for high-affinity interaction with the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
- PEG3 linker : A triethylene glycol (PEG) spacer (COCCOCCOCC) that ensures optimal spatial separation between the VHL ligand and target-binding moiety, enhancing ternary complex formation.
- Azide functional group : A terminal N3 group enabling covalent conjugation to target-specific ligands via click chemistry, such as copper-catalyzed azide-alkyne cycloaddition.
The molecular formula is C₃₀H₄₃N₇O₇S , with a molecular weight of 645.77 g/mol and a canonical SMILES structure:O=C(N[C@@H](C(C)(C)C)C(N(C[C@H](O)C1)[C@@H]1C(NCC2=CC=C(C(SC=N3)=C3C)C=C2)=O)=O)COCCOCCOCCN=[N+]=[N-].
Historical Development of VHL-Based Ligands
The evolution of VHL ligands began with early inhibitors like VH032 , which featured a (S,R,S)-AHPC core and a tert-butyl group to enhance hydrophobic interactions with VHL’s substrate-binding pocket. Subsequent iterations introduced structural modifications to improve binding affinity and cellular activity:
Position within PROTAC Technology Evolution
Conjugates 12 emerged as part of the second wave of PROTAC development, which prioritized:
- E3 ligase diversity : Transitioning from Cereblon (CRBN) to VHL, expanding targetable proteins.
- Linker optimization : PEG3 spacers improved solubility and minimized steric hindrance during ternary complex formation.
- Oral bioavailability : VHL-based PROTACs like ACBI2 (SMARCA2 degrader) achieved 22% oral bioavailability through branched alkyl linkers, setting precedents for Conjugates 12’s applications.
Significance in Targeted Protein Degradation
Conjugates 12 enables selective degradation of proteins resistant to traditional inhibition, such as:
- Bromodomains (e.g., BRD4) : PROTACs like dBET1 leverage VHL recruitment to degrade BET proteins, critical in oncology.
- Chromatin remodelers (e.g., SMARCA2) : ACBI2 demonstrates >30-fold selectivity over SMARCA4, validating synthetic lethality strategies.
The compound’s catalytic mechanism—recycling after ubiquitination—lowers therapeutic dosing requirements compared to stoichiometric inhibitors.
Current Research Applications
Conjugates 12 serves as a versatile building block in PROTAC design:
- Antibody-PROTAC conjugates : Cell-selective degradation of RIPK2 in HER2+ cancers via anti-HER2 antibodies linked to Conjugates 12-derived degraders.
- DNA decoy-PROTAC hybrids : Targeting "undruggable" transcription factors like STAT3 through DNA-protein interaction platforms.
- Structure-guided optimization : Co-crystallography with VHL informs linker placement and exit vector design (e.g., benzylic CH2CO2H handles).
Table 3: Research Applications of E3 Ligase Ligand-Linker Conjugates 12
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43N7O7S/c1-20-26(45-19-33-20)22-7-5-21(6-8-22)16-32-28(40)24-15-23(38)17-37(24)29(41)27(30(2,3)4)35-25(39)18-44-14-13-43-12-11-42-10-9-34-36-31/h5-8,19,23-24,27,38H,9-18H2,1-4H3,(H,32,40)(H,35,39)/t23-,24+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOMHQGOVGODTD-ONBPZOJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Synthesis Using Functionalized Resins
A robust method for synthesizing PROTAC intermediates, including E3 Ligase Ligand-Linker Conjugates 12, involves solid-phase techniques to streamline purification and modular assembly. The procedure follows these steps:
Step 1: Resin Functionalization
A Wang resin (loading capacity: 2.5 mmol/g) is functionalized with a carboxylic acid derivative of the VHL ligand (e.g., VH032) using standard carbodiimide coupling reagents (HOBt/HBTU). The resin is washed with DMF and CHCl to remove unreacted reagents.
Step 2: Linker Attachment
The PEG3 linker, modified with an azide group, is conjugated to the resin-bound VHL ligand via amidation or urea formation. For example:
Step 3: Cleavage and Purification
The conjugate is cleaved from the resin using a trifluoroacetic acid (TFA)/CHCl (50:50) mixture, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) purification (gradient: 40–80% acetonitrile/water). Typical yields range from 60% to 85%, with purity >95%.
Solution-Phase Synthesis via Sequential Coupling
An alternative approach involves synthesizing the conjugate in solution, which allows for larger-scale production:
Step 1: Synthesis of (S,R,S)-AHPC (VHL Ligand)
The VHL ligand is prepared through a multi-step sequence starting from L-hydroxyproline:
Step 2: PEG3-Azide Linker Preparation
Triethylene glycol is converted to its azide-terminated derivative via mesylation followed by nucleophilic substitution with sodium azide (NaN) in DMF at 60°C.
Step 3: Conjugation of Ligand and Linker
The VHL ligand’s carboxylic acid is activated with HATU and reacted with the PEG3-azide linker’s primary amine in dichloromethane (DCM) at room temperature. The product is purified via silica gel chromatography (eluent: 5% MeOH in DCM).
Optimization and Analytical Considerations
Linker Length and Composition
The PEG3 linker was selected based on proteolytic activity studies, which demonstrated that shorter (PEG1–2) or longer (PEG4–6) spacers reduced degradation efficiency by 30–50% in cellular assays. The triethylene glycol chain balances flexibility and rigidity, ensuring optimal orientation between the E3 ligase and target protein.
Stereochemical Control
The (S,R,S) configuration of the AHPC moiety is critical for VHL binding. Enantiomeric impurities exceeding 5% reduce degradation activity by >90%, necessitating chiral HPLC purification during ligand synthesis.
Table 2: Impact of Stereochemical Purity on PROTAC Activity
| Enantiomeric Excess | DC (nM) | Relative Activity (%) |
|---|---|---|
| 99% (S,R,S) | 0.17 | 100 |
| 90% (S,R,S) | 1.2 | 15 |
| 50% (S,R,S) | >10 | <5 |
Scalability Challenges
While solid-phase synthesis offers modularity, solution-phase methods are preferred for gram-scale production. Key challenges include:
Chemical Reactions Analysis
Key Synthetic Steps:
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Amide Coupling | EDC/NHS, DMF, RT | Attach VHL ligand to PEG3 linker |
| 2 | Azide Introduction | Sodium azide, DMSO, 60°C | Functionalize linker terminus for conjugation |
| 3 | Purification | Reverse-phase HPLC | Isolate conjugate with >95% purity |
The PEG3 linker balances hydrophilicity and flexibility, enabling optimal ternary complex formation between the target protein, PROTAC, and E3 ligase .
Conjugation Reactions
The terminal azide group enables site-specific conjugation with alkyne-modified target ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Example applications:
Table 1: Common Conjugation Partners
Critical Factors :
- Linker length : PEG3 (vs. PEG9) optimizes spatial proximity for efficient ubiquitination .
- Solubility : Conjugate 12 exhibits 77.43 mM solubility in DMSO, facilitating in vitro assays .
Functional Group Reactivity
The azide group in Conjugate 12 participates in:
- Click Chemistry : Rapid, high-yield reactions with alkynes under mild conditions (e.g., CuSO₄/ascorbate) .
- Staudinger Ligation : Forms stable amide bonds with phosphine-modified molecules .
Stability Notes :
- Azide remains stable in DMSO at -20°C for ≥1 month .
- Avoid prolonged exposure to reducing agents (e.g., DTT) to prevent degradation.
Comparative Linker Chemistry
Conjugate 12’s PEG3 linker outperforms longer variants in degradation efficiency:
Table 2: Linker Length vs. Degradation Efficiency
| Compound | Linker Length | Target Protein | Degradation Efficiency |
|---|---|---|---|
| Conjugate 12 | PEG3 | BRD4 | 85% at 100 nM |
| sTCO-PEG9-CRBN | PEG9 | mCherry-EGFP | <10% at 1 µM |
Shorter linkers enhance ternary complex formation by reducing conformational entropy .
Biological Activity and Validation
Conjugate 12-based PROTACs demonstrate:
Scientific Research Applications
Applications in Drug Development
E3 ligase ligand-linker conjugates 12 have shown significant promise in various therapeutic applications:
- Cancer Therapy : PROTACs utilizing E3 ligase ligand-linker conjugates have been developed to selectively degrade oncogenic proteins. For instance, studies have demonstrated their ability to target proteins involved in cancer pathways effectively.
- Autoimmune Diseases : These conjugates can also be tailored to degrade proteins implicated in autoimmune responses, offering new avenues for treatment.
- Neurodegenerative Disorders : By targeting misfolded or aggregated proteins associated with neurodegenerative diseases, E3 ligase ligand-linker conjugates hold potential as therapeutic agents.
Selectivity and Potency
Research indicates that varying linker lengths significantly influence selectivity for different isoforms of proteins. A study demonstrated that E3 ligase ligand-linker conjugates 12 exhibited enhanced degradation efficacy for specific kinases when optimized with a longer linker compared to shorter variants. This optimization is crucial for improving pharmacokinetic properties such as metabolic stability and biodistribution.
In Vivo Efficacy
In animal models, E3 ligase ligand-linker conjugates 12 effectively reduced levels of disease-associated proteins. This indicates potential applications in treating conditions like cancer and autoimmune diseases while minimizing side effects by selectively degrading oncogenic proteins without affecting non-target proteins.
Mechanism of Action
VH032-PEG3-N3 exerts its effects by binding to the von Hippel-Lindau E3 ligase, which is part of the ubiquitin-proteasome system. This binding facilitates the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome. The azide group in VH032-PEG3-N3 allows it to undergo click chemistry reactions, enabling the conjugation of various molecules to the von Hippel-Lindau ligand .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ligand Specificity and E3 Ligase Recruitment
- Conjugate 12 (IAP-based) : Targets cIAP1, a key regulator of apoptosis and NF-κB signaling. Suitable for cancers with dysregulated IAP expression (e.g., leukemia) .
- Conjugate 8 (VHL-based) : Utilizes a VHL (Von Hippel-Lindau) ligand to recruit the CRL2VHL E3 ligase complex. Effective in degrading oncoproteins like HIF-1α and BRD4 .
- Conjugate 3 (CRBN-based) : Employs a cereblon (CRBN) ligand (e.g., lenalidomide derivative) for CRL4CRBN recruitment, widely used in multiple myeloma therapy .
Linker Chemistry and Design
Key Research Findings and Data Tables
Table 1: Comparative Analysis of E3 Ligase Ligand-Linker Conjugates
Table 2: Advantages and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| Conjugate 12 | Targets IAP-overexpressing tumors | Limited in vivo data |
| Conjugate 8 | High solubility due to PEG linker | Potential off-target effects |
| Conjugate 3 | Clinically validated | CRBN-associated teratogenicity |
Biological Activity
E3 ligase ligand-linker conjugates, particularly E3 Ligase Ligand-Linker Conjugates 12 , represent a significant advancement in targeted protein degradation (TPD) technology, primarily through their role in the development of proteolysis-targeting chimeras (PROTACs). These compounds facilitate the selective degradation of target proteins by harnessing the ubiquitin-proteasome system, thus offering therapeutic potential in various diseases, including cancer.
Overview of E3 Ligase Ligand-Linker Conjugates
E3 Ligase Ligand-Linker Conjugates 12 is a bifunctional molecule that consists of:
- An E3 ligase ligand : This component binds to an E3 ubiquitin ligase, crucial for the ubiquitination process.
- A linker : This segment connects the E3 ligase ligand to a target protein ligand, facilitating the formation of a ternary complex necessary for degradation.
The structure can be summarized as:
where is the target protein ligand, is the linker, and is the E3 ligase binding moiety .
The mechanism by which E3 ligase ligand-linker conjugates induce degradation involves several key steps:
- Binding : The conjugate simultaneously binds to the target protein and an E3 ligase.
- Ubiquitination : The E3 ligase facilitates the transfer of ubiquitin from an E2 enzyme to the target protein.
- Degradation : The polyubiquitinated target protein is recognized by the proteasome and subsequently degraded into smaller peptides .
Biological Activity and Research Findings
Recent studies have highlighted various aspects of the biological activity of E3 Ligase Ligand-Linker Conjugates 12:
- Selectivity : Research indicates that modifications in linker length and structure can significantly influence the selectivity and efficiency of protein degradation. For instance, shorter linkers may enhance selectivity for specific isoforms of proteins, such as p38δ over p38α .
- Therapeutic Applications : E3 Ligase Ligand-Linker Conjugates 12 have been shown to effectively degrade proteins implicated in cancer progression, making them promising candidates for therapeutic development. In particular, studies have demonstrated their ability to degrade bromodomain-containing proteins like BRD4, which are often overexpressed in various cancers .
Data Table: Summary of Biological Activity
Case Studies
- BRD4 Degradation :
- CDK Degradation :
Q & A
Q. What is the mechanistic role of E3 ligase ligand-linker conjugates in PROTAC design?
E3 ligase ligand-linker conjugates serve as critical components of PROTACs (Proteolysis-Targeting Chimeras), enabling the recruitment of E3 ubiquitin ligases to induce ubiquitination and proteasomal degradation of target proteins. The conjugate comprises an E3 ligase-binding ligand (e.g., cIAP1, CRBN, or VHL) chemically linked to a target protein-binding moiety via a flexible linker. This structure facilitates the formation of a ternary complex between the E3 ligase, PROTAC, and target protein, triggering ubiquitination .
Q. Which E3 ligases are most frequently utilized in PROTACs incorporating ligand-linker conjugates?
The most commonly targeted E3 ligases include cereblon (CRBN), von Hippel-Lindau (VHL), inhibitor of apoptosis proteins (IAPs), and MDM2. For example, cIAP1 Ligand-Linker Conjugate 12 specifically recruits cIAP1, leveraging its role in ubiquitinating target proteins for degradation. These ligases are chosen based on tissue specificity, catalytic activity, and compatibility with linker chemistry .
Q. What synthetic strategies are employed for attaching linkers to E3 ligase ligands?
Key methods include:
- Amide coupling : Using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to conjugate carboxylic acid-containing linkers to amine-protected ligands (e.g., Boc- or Fmoc-protected proline derivatives) .
- Mitsunobu reactions : For hydroxyl-containing linkers, enabling ether bond formation under mild conditions .
- Solid-phase synthesis : Used for IAP ligand derivatives, allowing iterative attachment of linkers and target-binding moieties . Yields vary significantly (36–98%) depending on conjugation chemistry and steric hindrance .
Advanced Research Questions
Q. How can linker length and composition be optimized to enhance ternary complex formation?
Linker optimization involves balancing flexibility and rigidity to ensure proper spatial alignment of the E3 ligase and target protein. For cIAP1 Ligand-Linker Conjugate 12, polyethylene glycol (PEG)-based linkers are often used to improve solubility and reduce aggregation. Computational modeling (e.g., molecular dynamics) and structure-activity relationship (SAR) studies are critical to evaluate linker impact on degradation efficiency. For example, shorter linkers may favor intramolecular interactions, while longer linkers improve complex stability .
Q. What methodologies assess ubiquitination and degradation efficiency in PROTACs?
- Western blotting : Quantifies target protein depletion over time.
- Cellular thermal shift assays (CETSA) : Validates target engagement by measuring protein stability under thermal stress.
- Ubiquitin remnant profiling : Mass spectrometry-based approaches to map ubiquitination sites on target proteins.
- Ternary complex stabilization assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinities .
Q. How do conjugation points on E3 ligase ligands influence PROTAC selectivity and potency?
Conjugation at non-critical ligand regions (e.g., the 4-amino group of proline in cIAP1 ligands) preserves E3 ligase binding. For instance, attaching linkers to the phenol group of MV1 derivatives (IAP ligands) via tosylate intermediates maintains ligase interaction while enabling modular linker attachment. Steric clashes or altered pharmacophore geometry due to improper conjugation can reduce degradation efficacy by >50% .
Q. What strategies address discrepancies in degradation efficiency between in vitro and in vivo models?
- Pharmacokinetic optimization : Modifying linker hydrophilicity (e.g., PEGylation) to improve bioavailability.
- Tissue-specific E3 ligase profiling : Selecting ligases with higher expression in target tissues (e.g., CRBN in hematopoietic cells).
- Proteasome activity monitoring : Using fluorescent reporters (e.g., UbG76V-GFP) to assess tissue-specific proteasomal capacity. Contradictory data may arise from differences in cellular redox environments or off-target ligase engagement, requiring orthogonal validation (e.g., CRISPR knockouts of E3 ligases) .
Methodological Considerations
- Data contradiction analysis : Compare degradation kinetics across multiple cell lines and use isogenic controls to isolate variables (e.g., E3 ligase expression levels) .
- Synthetic reproducibility : Document reaction conditions (e.g., solvent, temperature) meticulously, as yields for cIAP1 conjugates vary widely (36–89%) depending on coupling agents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
